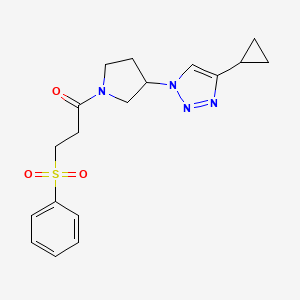
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O3, with a molecular weight of approximately 378.43 g/mol. The structure includes a triazole ring, a pyrrolidine moiety, and a phenylsulfonyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.43 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring suggests potential antifungal properties, as triazoles are known to inhibit fungal cytochrome P450 enzymes. Additionally, the pyrrolidine and phenylsulfonyl groups may enhance binding affinity to specific receptors or enzymes involved in disease pathways.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, the compound's structure allows it to potentially disrupt cell membrane integrity in bacteria and fungi, leading to cell death. In vitro assays have shown effectiveness against several strains of bacteria and fungi, supporting its role as an antimicrobial agent.
Anticancer Properties
Research has demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The phenylsulfonyl group may contribute to this activity by acting as a ligand for proteins involved in cancer progression. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases.
Neuroprotective Effects
Emerging evidence points to neuroprotective properties associated with triazole derivatives. Studies indicate that these compounds may modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising potential for development as an antibiotic agent.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Mechanistic studies indicated the involvement of apoptosis pathways.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-18(9-11-26(24,25)16-4-2-1-3-5-16)21-10-8-15(12-21)22-13-17(19-20-22)14-6-7-14/h1-5,13-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZXGTROLLPXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














